molecular formula C7H7ClN2O B1272028 1-(3-Amino-2-chloropyridin-4-yl)ethanone CAS No. 342899-35-8

1-(3-Amino-2-chloropyridin-4-yl)ethanone

Cat. No. B1272028
M. Wt: 170.59 g/mol
InChI Key: ILNWFHDCOPCVDZ-UHFFFAOYSA-N
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Description

The compound 1-(3-Amino-2-chloropyridin-4-yl)ethanone is not directly mentioned in the provided abstracts. However, the abstracts do discuss related compounds with similar structural motifs, such as pyridine derivatives and their interactions within crystal structures. For instance, the synthesis of a compound with a pyridine moiety linked to an oxadiazole ring is described, which exhibits antimicrobial activity . Additionally, the crystal structures of adducts formed by 4-amino-3-methylbenzoic acid and 3-aminobenzoic acid with 1,2-bis(4-pyridyl)ethane are detailed, highlighting the importance of hydrogen bonding and other non-covalent interactions in the formation of supramolecular networks .

Synthesis Analysis

The synthesis of pyridine-containing compounds can involve various starting materials and reagents. In the case of the compound mentioned in Abstract 1, 2-(pyridine-2-ylamino)acetohydrazide is cyclized using carbon disulfide and potassium hydroxide to yield a compound with an oxadiazole ring . This process demonstrates the potential synthetic routes that could be applied to the synthesis of 1-(3-Amino-2-chloropyridin-4-yl)ethanone, which may involve similar cyclization strategies or functional group transformations.

Molecular Structure Analysis

The molecular structures of pyridine-containing compounds are often characterized by spectroscopic methods such as IR, NMR, and MS, as well as elemental analysis . The crystal structures provided in Abstracts 2 and 3 reveal the spatial arrangement of the molecules and the angles between pyridine rings, which can significantly influence the properties and reactivity of these compounds . Such structural analyses are crucial for understanding the behavior of 1-(3-Amino-2-chloropyridin-4-yl)ethanone.

Chemical Reactions Analysis

The chemical reactivity of pyridine derivatives can be influenced by the presence of substituents on the ring. In the compounds discussed, the presence of amino and carboxyl groups allows for the formation of hydrogen bonds, which can lead to the creation of supramolecular structures . These interactions are essential for the stability and reactivity of the compounds and could be relevant to the chemical reactions involving 1-(3-Amino-2-chloropyridin-4-yl)ethanone.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are often determined by their molecular structure. The antimicrobial activity of the synthesized compound in Abstract 1 is a direct result of its chemical structure, particularly the 1,3,4-oxadiazole nucleus . The crystal structures in Abstracts 2 and 3 demonstrate the importance of non-covalent interactions, such as hydrogen bonding and π-π stacking, which can affect the solubility, melting point, and other physical properties . These properties are essential for the practical applications of compounds like 1-(3-Amino-2-chloropyridin-4-yl)ethanone.

Scientific Research Applications

  • Chemical Properties : “1-(3-Amino-2-chloropyridin-4-yl)ethanone” is a chemical compound with the CAS Number: 342899-35-8 and a molecular weight of 170.6 . It has a linear formula of C7 H7 Cl N2 O .

  • Potential Applications : While specific applications of “1-(3-Amino-2-chloropyridin-4-yl)ethanone” are not readily available, compounds with similar structures, such as 1,4-Dihydropyridine, have been studied for their diverse pharmaceutical applications. These include acting as a calcium channel blocker, anti-oxidative, anticancer, anti-inflammatory, anti-microbial, anti-hypertensive, anti-diabetic, anticoagulants, anti-cholinesterase, neuro-protective, and other miscellaneous activities .

  • Pharmaceuticals and Agrochemicals : Compounds similar to “1-(3-Amino-2-chloropyridin-4-yl)ethanone”, such as 4-Amino-2-chloropyridine, are used as key intermediates in the synthesis of various pharmaceuticals, agrochemicals, and dyes . In the pharmaceutical industry, 4-Amino-2-chloropyridine is used in the synthesis of pyridine-based drugs such as antihistamines, anti-inflammatory agents, and sedatives .

  • Pesticide Intermediate : 4-Amino-2-chloropyridine is an important pharmaceutical and pesticide intermediate. It can synthesize N-(2-chloro-4-pyridyl)urea regulators that promote plant growth .

  • Synthesis of KT-30 : It is also a key substance in the synthesis of KT-30 (Forchlorfenuron, IUPAC name N-(2-chloro-4-pyridyl)-N’-phenylurea) .

  • Pharmaceuticals and Agrochemicals : Compounds similar to “1-(3-Amino-2-chloropyridin-4-yl)ethanone”, such as 4-Amino-2-chloropyridine, are used as key intermediates in the synthesis of various pharmaceuticals, agrochemicals, and dyes . In the pharmaceutical industry, 4-Amino-2-chloropyridine is used in the synthesis of pyridine-based drugs such as antihistamines, anti-inflammatory agents, and sedatives .

  • Pesticide Intermediate : 4-Amino-2-chloropyridine is an important pharmaceutical and pesticide intermediate. It can synthesize N-(2-chloro-4-pyridyl)urea regulators that promote plant growth .

  • Synthesis of KT-30 : It is also a key substance in the synthesis of KT-30 (Forchlorfenuron, IUPAC name N-(2-chloro-4-pyridyl)-N’-phenylurea) .

Safety And Hazards

The safety information for 1-(3-Amino-2-chloropyridin-4-yl)ethanone indicates that it has the GHS07 pictogram. The hazard statements include H319, H315, H302, and H335 . The precautionary statements include P261, P304+P340, P405, P280, and P305+P351+P338 .

properties

IUPAC Name

1-(3-amino-2-chloropyridin-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O/c1-4(11)5-2-3-10-7(8)6(5)9/h2-3H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILNWFHDCOPCVDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=NC=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60376238
Record name 1-(3-amino-2-chloropyridin-4-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Amino-2-chloropyridin-4-yl)ethanone

CAS RN

342899-35-8
Record name 1-(3-Amino-2-chloro-4-pyridinyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=342899-35-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-amino-2-chloropyridin-4-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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